molecular formula C14H19NO3 B8472284 (1-Benzyl-4-hydroxypiperidin-4-yl)acetic acid

(1-Benzyl-4-hydroxypiperidin-4-yl)acetic acid

Cat. No. B8472284
M. Wt: 249.30 g/mol
InChI Key: LNKUQGBJKOIMAZ-UHFFFAOYSA-N
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Patent
US04255432

Procedure details

A mixture of 2.12 g diisopropylamine and 15 ml tetrahydrofuran is stirred under argon at 0°. To this solution is added over two minutes 14 ml of 1.5 M n-butyllithium. To this solution at 0° is added 0.6 g acetic acid. The mixture is stirred five minutes at 20° and then cooled to -70°. To this mixture is added a solution of 1.89 g N-benzyl-4-piperidone in 4 ml tetrahydrofuran. The mixture is allowed to warm to room temperature and poured into 50 ml 1% sodium hydroxide. This mixture is extracted with three 50 ml portions of diethyl ether. The aqueous phase is adjusted to pH 7.0 with 3 N hydrochloric acid and is extracted with five 40 ml portions of dichloromethane. Evaporation of the dichloromethane affords (1-benzyl-4-hydroxypiperidin-4-yl)acetic acid.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
1.89 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0.6 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([N:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[OH-:27].[Na+].[O:29]1[CH2:33][CH2:32]CC1>C(O)(=O)C>[CH2:13]([N:20]1[CH2:25][CH2:24][C:23]([CH2:32][C:33]([OH:29])=[O:27])([OH:26])[CH2:22][CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.12 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
1.89 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.6 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred under argon at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred five minutes at 20°
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -70°
EXTRACTION
Type
EXTRACTION
Details
This mixture is extracted with three 50 ml portions of diethyl ether
EXTRACTION
Type
EXTRACTION
Details
is extracted with five 40 ml portions of dichloromethane
CUSTOM
Type
CUSTOM
Details
Evaporation of the dichloromethane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.